2-(3-Methoxycyclohexyl)acetic acid
Overview
Description
2-(3-Methoxycyclohexyl)acetic acid is an organic compound with the molecular formula C9H16O3. It belongs to the class of cyclic carboxylic acids and is derived from the cyclic hydrocarbon cyclohexane. This compound is characterized by a cyclohexane ring with a methoxy group (-OCH3) attached at the 3-position and a carboxylic acid functional group (-COOH) at the acetic acid moiety .
Mechanism of Action
Target of Action
This compound is an organic molecule with the molecular formula C9H16O3 , and it belongs to the class of cyclic carboxylic acids. It is derived from the cyclic hydrocarbon cyclohexane
Mode of Action
It’s worth noting that acetic acid, a related compound, has been shown to exhibit antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxycyclohexyl)acetic acid typically involves the hydrogenation of ortho-cresol to produce 2-methylcyclohexanol, followed by esterification with acetic acid . The reaction conditions for hydrogenation include the use of a hydrogenation catalyst and high-purity hydrogen gas. The esterification process involves the use of an esterification catalyst and controlled addition of acetic acid to the reaction mixture .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale hydrogenation and esterification processes similar to those used in laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(3-Methoxycyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3-Methoxycyclohexyl)acetic acid finds applications in various scientific research contexts:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in biochemical and physiological experiments to study metabolic pathways and enzyme interactions.
Medicine: Research into potential therapeutic applications, including its effects on specific biological targets, is ongoing.
Comparison with Similar Compounds
2-(3-Methoxycyclohexyl)acetic acid can be compared with other cyclic carboxylic acids, such as:
Cyclohexylacetic acid: Lacks the methoxy group, resulting in different reactivity and applications.
2-Methylcyclohexylacetic acid: Similar structure but with a methyl group instead of a methoxy group, leading to variations in chemical behavior.
Properties
IUPAC Name |
2-(3-methoxycyclohexyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-12-8-4-2-3-7(5-8)6-9(10)11/h7-8H,2-6H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLWVYKTJDCPBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC(C1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1483869-71-1 | |
Record name | 2-(3-methoxycyclohexyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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